molecular formula C6H11NO B2853777 3,4-Dimethylpyrrolidin-2-one CAS No. 39585-10-9

3,4-Dimethylpyrrolidin-2-one

Cat. No.: B2853777
CAS No.: 39585-10-9
M. Wt: 113.16
InChI Key: IAXUBUNOIDLOLR-UHFFFAOYSA-N
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Description

3,4-Dimethylpyrrolidin-2-one (CAS 39585-10-9) is a pyrrolidinone derivative of significant interest in medicinal and organic chemistry. This compound serves as a versatile synthetic building block for the construction of more complex nitrogen-containing heterocycles, which are privileged structures in drug discovery . The pyrrolidinone core is a common motif in bioactive molecules and natural products, and its derivatives are known to exhibit a broad spectrum of biological activities, including acting as inhibitors for enzymes like cyclooxygenases (COX-1 and COX-2) . The structural specificity of the 3,4-dimethyl substitution makes it a valuable precursor for developing novel therapeutic agents. Researchers utilize this compound in the synthesis of pyrrolo[3,4-c]pyrrole scaffolds, which have shown promise as anti-inflammatory and analgesic agents through their interaction with cyclooxygenase enzymes . Furthermore, pyrrolidinone-based structures are investigated for their potential as antitumor, antibacterial, and anti-HIV agents, highlighting the research value of this chemical scaffold . While the precise mechanism of action for this compound itself is target-dependent, related cyclic imides often function by binding to enzymatic active sites through hydrogen bonding and hydrophobic interactions, modulating biological pathways . This product is intended for research purposes as a key intermediate and is strictly for laboratory use. It is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-4-3-7-6(8)5(4)2/h4-5H,3H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXUBUNOIDLOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39585-10-9
Record name 3,4-dimethylpyrrolidin-2-one
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Advanced Synthetic Methodologies for 3,4 Dimethylpyrrolidin 2 One

Stereoselective Synthesis of 3,4-Dimethylpyrrolidin-2-one and its Stereoisomers

The creation of specific stereoisomers of this compound requires synthetic methods that can selectively generate the desired three-dimensional arrangement of the methyl groups on the pyrrolidinone ring. Both diastereoselective and enantioselective approaches have been developed to achieve this control.

Diastereoselective Approaches to Pyrrolidinone Frameworks

Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possible stereoisomers. Various strategies have been employed to construct pyrrolidinone frameworks with high diastereoselectivity.

One notable approach involves the heterogeneous catalytic hydrogenation of highly substituted pyrrole (B145914) systems. This method can lead to the formation of functionalized pyrrolidines with up to four new stereocenters with excellent diastereoselectivity. The reaction is believed to proceed through a two-step hydrogenation sequence, where the initial reduction of a C=X bond establishes a stereocenter that directs the subsequent reduction of the pyrrole ring. researchgate.net For example, the reduction of 2,5-dimethylpyrrole over a 5% Rh/Al2O3 catalyst in acetic acid yields cis-2,5-dimethylpyrrolidine (B1309159). researchgate.net

Another powerful method is the one-pot nitro-Mannich/hydroamination cascade reaction, which utilizes a combination of base and gold(I) catalysts to synthesize substituted pyrrolidines bearing three stereocenters in high yields and with good to excellent diastereoselectivities. rsc.org Additionally, multicomponent reactions, such as the 1,3-dipolar cycloaddition of an azomethine ylide, have been shown to proceed with high regio- and diastereoselectivity, yielding complex spiro-pyrrolidine frameworks. mdpi.comnih.govucm.esresearchgate.net

Enantioselective Strategies: Memory of Chirality and Chiral Auxiliary Applications

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This is often achieved through the use of chiral catalysts, auxiliaries, or by exploiting inherent molecular chirality.

The "memory of chirality" (MOC) is a fascinating phenomenon where the chirality of a starting material is retained in the product, even though the reaction proceeds through an intermediate that is formally achiral. researchgate.netscripps.edu This strategy has been effectively applied to the synthesis of pyrrolidines.

An efficient method for the asymmetric synthesis of pyrrolidines with adjacent stereocenters has been developed using a MOC-assisted intramolecular SN2' reaction. researchgate.netacs.org In this process, α-amino ester enolates containing a chiral center at the α-position undergo cyclization. Despite the potential for racemization through the formation of a planar enolate, the chirality is preserved, leading to stereochemically enriched pyrrolidines with excellent diastereoselectivity and enantioselectivity. researchgate.netacs.org The reaction is believed to proceed through a transient, axially chiral enolate intermediate. nih.gov This method has proven useful in the synthesis of various cyclic amino acids, including those with quaternary stereocenters. nih.gov

Photochemical decarbonylation reactions have also demonstrated a remarkable "double memory of chirality" (2MOC). In these reactions, the stereochemical information of two stereocenters is maintained in the product despite the formation of radical intermediates. nih.gov

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary can be removed and often recovered. This is a widely used and effective strategy for asymmetric synthesis. researchgate.nettcichemicals.com

For the synthesis of enantiopure 3,4-disubstituted pyrrolidinone derivatives, chiral auxiliaries such as oxazolidinones have been successfully employed. wikipedia.orgresearchgate.net These auxiliaries can control the stereochemistry of alkylation and aldol (B89426) reactions with high diastereoselectivity. wikipedia.orgresearchgate.net For instance, the synthesis of both enantiomers of 3-hydroxy-4,4-dimethyl-1-phenyl-2-pyrrolidinone was achieved through the enantioselective reduction of the corresponding dione, and also by enzymatic resolution. sci-hub.se The resulting chiral hydroxy lactams can serve as valuable chiral auxiliaries themselves. sci-hub.se

The synthesis of enantiopure 3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-one and its derivatives has also been reported, highlighting the utility of these compounds as amino analogues of pantolactone. researchgate.net

Memory of Chirality in Radical Cyclizations for Pyrrolidinone Construction

Cyclization Reactions in the Formation of the this compound Ring System

Cyclization reactions are fundamental to the construction of the pyrrolidinone ring. Intramolecular pathways, in particular, offer an efficient means to form the five-membered lactam structure.

Intramolecular Cyclization Pathways (e.g., SN2' reactions of α-amino ester enolates)

Intramolecular reactions play a crucial role in forming the pyrrolidinone ring with high efficiency and stereocontrol. A prime example is the intramolecular SN2' reaction of α-amino ester enolates. acs.org This method allows for the creation of pyrrolidines with vicinal stereocenters in a single step with high selectivity. researchgate.netacs.org The starting α-amino esters, often derived from natural amino acids like L-serine, possess a chiral center that directs the stereochemical outcome of the cyclization via the memory of chirality principle. researchgate.netacs.org

The intramolecular α-alkylation of β-alkoxy-α-amino esters, when treated with a base such as powdered CsOH in DMSO, yields α-alkoxymethyl cyclic amino esters with high enantiomeric excess. acs.org This demonstrates the power of intramolecular cyclization to construct complex chiral pyrrolidine (B122466) derivatives.

Another important intramolecular cyclization is the Dieckmann condensation, which involves the intramolecular reaction of diesters to form cyclic β-keto esters. libretexts.org While typically used for 5- and 6-membered rings, variations of this reaction can be adapted for the synthesis of pyrrolidinone precursors.

The intramolecular aza-Michael reaction is another powerful tool for the synthesis of nitrogen heterocycles, including pyrrolidines. whiterose.ac.uk This reaction has been developed into an asymmetric process using chiral catalysts, enabling the synthesis of enantioenriched pyrrolidines. whiterose.ac.uk

Reaction TypeKey FeaturesCompound ClassRef.
Catalytic HydrogenationHeterogeneous catalysis, high diastereoselectivityFunctionalized Pyrrolidines researchgate.net
Nitro-Mannich/HydroaminationOne-pot cascade, base and gold catalysisSubstituted Pyrrolidines rsc.org
1,3-Dipolar CycloadditionMulticomponent, high regio- and diastereoselectivitySpiro-pyrrolidines mdpi.comnih.govucm.esresearchgate.net
Memory of Chirality SN2'Intramolecular, retention of chiralityEnantioenriched Pyrrolidines researchgate.netacs.orgnih.gov
Chiral Auxiliary AlkylationUse of temporary chiral groups (e.g., oxazolidinones)Enantiopure Pyrrolidinone Derivatives wikipedia.orgresearchgate.netsci-hub.seresearchgate.net
Intramolecular α-AlkylationBase-mediated cyclization of α-amino estersChiral Cyclic Amino Esters acs.org
Dieckmann CondensationIntramolecular cyclization of diestersCyclic β-keto Esters libretexts.org
Intramolecular aza-MichaelAsymmetric catalysis for cyclizationEnantioenriched Pyrrolidines whiterose.ac.uk

Metal-Catalyzed Cycloaddition and Annulation Approaches

Metal-catalyzed cycloaddition and annulation reactions represent a highly efficient strategy for constructing substituted γ-lactam rings. These methods often provide high levels of regio- and stereoselectivity, which are crucial for synthesizing specific diastereomers of this compound.

Palladium-catalyzed annulation of N-allyl propiolamides provides a pathway to α-alkylidene-β-hydroxy-γ-lactams. rsc.org This process involves the formation of a vinylpalladium intermediate, which then undergoes an intramolecular 1,2-addition to the carbonyl group. rsc.org While this specific example leads to a different substitution pattern, the underlying strategy of palladium-catalyzed cyclization of functionalized amides is a viable approach for constructing the pyrrolidin-2-one skeleton. rsc.org Similarly, iridium-catalyzed C-H amidation has emerged as a powerful tool for lactam synthesis, utilizing dioxazolone as a nitrene precursor to form γ-lactams through C-H insertion. pku.edu.cn

Rhodium-catalyzed enantioselective cycloisomerization of N-allyl propiolamides has been shown to be highly efficient, yielding functionalized γ-lactams with excellent enantiomeric excess (up to 99% ee). rsc.org The mechanism is proposed to proceed through an oxidative cyclization to form a metallacyclopentane intermediate. rsc.org Furthermore, iridium-catalyzed reductive (3+2) annulation of lactams has been developed, involving a hydrosilylation of the lactam carbonyl and a subsequent photoredox coupling to form complex cyclic systems. researchgate.net These advanced catalytic systems highlight the potential for creating the 3,4-disubstituted lactam ring with precise stereochemical control.

Table 1: Examples of Metal-Catalyzed Lactam Synthesis Reactions This table is interactive. Scroll to view more data.

Catalyst System Reaction Type Substrates Product Type Key Features Reference
Pd(PPh₃)₄/KF Tandem Cyclization/Suzuki Coupling N-allyl propiolamides, Phenylboronic acid Functionalized γ-lactams Tolerates aryl and alkyl substitutions; high yields. rsc.org
Rh(I) Complex Enantioselective Cycloisomerization N-allyl propiolamides Functionalized γ-lactams Highly efficient (82–96% yield); excellent ee (up to 99%). rsc.org
Ir Catalyst (cat-3) C-H Amidation Dioxazolone derivatives γ-lactams High yield (up to 89%) for specific substrates. pku.edu.cn
Iridium/Photoredox Reductive (3+2) Annulation Lactams, α-bromoacetic acid Cyclic N,O-acetals One-pot process; creates quaternary carbon centers. researchgate.net

Derivatization and Functionalization Strategies of the Pyrrolidin-2-one Core

Once the this compound scaffold is synthesized, its chemical utility can be expanded through various derivatization and functionalization reactions. These modifications can occur at the nitrogen atom, the carbonyl group, or the C3 and C4 positions of the pyrrolidine ring.

Transformations at the Nitrogen Atom and Carbonyl Group

The pyrrolidin-2-one core offers multiple sites for chemical modification. The nitrogen atom of an NH lactam is a key site for introducing molecular complexity. mdpi.com N-alkylation or N-acylation can be readily achieved to introduce a wide variety of substituents. For instance, N-alkylation of pyrrolidine adducts can be performed using reagents like cinnamyl bromide in the presence of a base such as potassium carbonate. beilstein-journals.org

The carbonyl group is another versatile handle for transformations. It can undergo reduction to an alcohol, providing access to hydroxylated pyrrolidines. mdpi.com Radical additions to the carbonyl group can also be employed to synthesize pyrrolidinols. mdpi.com More complex transformations include nickel-catalyzed ring-opening transamidation, where an N-acyl lactam reacts with an amine to open the lactam ring, demonstrating the ability to deconstruct and rebuild the scaffold. researchgate.net Skeletal transformations can also be initiated by the nucleophilic attack of the ring's nitrogen atom on external dicarbonyl compounds, leading to complex polycyclic systems through an enamine-iminium mechanism without the need for a catalyst. nih.gov

Table 2: Selected Transformations of the Pyrrolidin-2-one Core This table is interactive. Scroll to view more data.

Reaction Type Reagents/Catalyst Position Modified Resulting Structure Reference
N-Allylation Cinnamyl bromide, K₂CO₃ Nitrogen N-allyl-pyrrolidinone beilstein-journals.org
Reduction of Carbonyl DIBAL-H Carbonyl C Pyrrolidinol mdpi.com
Ring-Opening Transamidation Aniline derivatives, Ni(PPh₃)₂Cl₂ Carbonyl C, Nitrogen Ring-opened amides researchgate.net
Skeletal Rearrangement Dicarbonyl compounds (e.g., acetylacetone) Nitrogen Polycyclic nucleosides nih.gov

Chemical Modifications and Substitutions at C3 and C4 Positions (e.g., Hydroxylation, Amination)

Functionalization at the C3 and C4 positions of the pyrrolidin-2-one ring is essential for creating structural diversity and accessing analogues with specific properties.

Hydroxylation: The introduction of a hydroxyl group can be achieved through various methods. Cytochrome P450 enzymes are capable of catalyzing the hydroxylation of C-H bonds, often with high stereospecificity. nih.gov While direct hydroxylation of this compound is not explicitly detailed, enzymatic and biomimetic approaches represent a promising strategy for site-selective oxidation. Synthetic routes using copper(I)-catalyzed intramolecular hydroamination of hydroxylated amino alkenes offer a protecting-group-free method to produce hydroxylated pyrrolidines. lookchem.com

Amination: The introduction of an amine group can be accomplished via C-H amination reactions. Transition metal-mediated nitrene transfer has become a viable method for creating pyrrolidines from aliphatic azide (B81097) precursors. nih.gov Nickel-catalyzed intramolecular C-H bond amination of 4-aryl-2-methyl-2-azidopentanes affords substituted pyrrolidines, demonstrating a method that could be adapted for the amination of a pre-existing pyrrolidin-2-one scaffold or its precursors. nih.gov Palladium catalysis is also a powerful tool for the intramolecular amination of alkenes, which proceeds via an aminopalladation step to form various nitrogen-containing heterocycles. researchgate.net Furthermore, reductive amination of a ketone precursor is a common strategy; for example, 3-oxopyrrolidone intermediates can be converted to 3-aminopyrrolidines via catalytic hydrogenation or borane-mediated reduction.

Synthesis of Spirocyclic Pyrrolidin-2-one Analogues

Spirocyclic structures, where one carbon atom is shared by two rings, are of significant interest in medicinal chemistry due to their rigid, three-dimensional architecture. The pyrrolidin-2-one core is an excellent scaffold for constructing such analogues.

The most prevalent method for synthesizing spiropyrrolidines is the [3+2] cycloaddition reaction, particularly using azomethine ylides. beilstein-journals.orgnih.gov These ylides, often generated in situ from the condensation of an α-amino acid (like sarcosine) with a ketone (like ninhydrin), react with a dipolarophile (an alkene) to form the spirocyclic pyrrolidine ring system with high regio- and stereoselectivity. beilstein-journals.orgnih.govrsc.org This approach has been used to create a diverse array of spiro compounds, including those fused to indane, acenaphthylene, and oxindole (B195798) moieties. beilstein-journals.orgrsc.orgresearchgate.net

Metal-catalyzed cycloadditions also provide access to spiro-lactams. A one-pot, ruthenium-catalyzed [2+2+1] cycloaddition of ketimines, carbon monoxide, and ethylene (B1197577) has been reported to form spiro[pyrrolidin-2-one] derivatives. rsc.org These advanced synthetic strategies enable the construction of complex, spirocyclic analogues of this compound, significantly expanding its structural diversity. rsc.orgresearchgate.net

Conformational Analysis and Stereochemical Control

Conformational Preferences of the 3,4-Dimethylpyrrolidin-2-one Ring System

The five-membered pyrrolidinone ring, a common scaffold in many biologically active compounds, is not planar and adopts puckered conformations to relieve torsional strain. The pyrrolidine (B122466) ring in this compound can exist in various envelope and twist conformations. The substituents on the ring significantly influence its conformational preferences. The presence of two methyl groups at the 3- and 4-positions introduces steric interactions that dictate the most stable conformation of the ring.

While specific conformational analysis data for this compound is not extensively detailed in the provided search results, general principles of conformational analysis for substituted pyrrolidines can be applied. The puckering of the five-membered ring can be described by parameters such as the puckering amplitude and phase angle. For instance, in more complex piperidine (B6355638) ring systems, these parameters are used to define conformations like chair, boat, or twist-boat. iucr.orgiucr.orgnih.goviucr.orgresearchgate.netiucr.org Although a six-membered ring, the principles of minimizing torsional and steric strain are analogous. The relative orientation of the methyl groups in this compound will favor a puckered conformation where these bulky groups occupy positions that minimize gauche and 1,3-diaxial-like interactions.

Factors Influencing Stereocontrol and Diastereoselectivity in Pyrrolidinone Synthesis

The synthesis of substituted pyrrolidines, including this compound, often presents a significant challenge in controlling the stereochemistry at multiple centers. Several factors influence the stereocontrol and diastereoselectivity of reactions that form the pyrrolidine ring.

Substrate Control: The existing stereochemistry in the starting material can direct the formation of new stereocenters. In the synthesis of disubstituted pyrrolidines via intramolecular copper-promoted aminooxygenation of alkenes, the position of a substituent on the starting alkene chain significantly influences the diastereoselectivity. nih.gov For example, α-substituted 4-pentenyl sulfonamides predominantly yield 2,5-cis-pyrrolidines with high diastereoselectivity, while γ-substituted substrates favor the formation of 2,3-trans pyrrolidine adducts with moderate selectivity. nih.gov

Catalyst and Reagent Control: The choice of catalyst and reagents plays a crucial role in determining the stereochemical outcome. In the synthesis of pyrrolidine derivatives through a one-pot nitro-Mannich/hydroamination cascade, a combination of a base and a gold(I) catalyst leads to high yields and good to excellent diastereoselectivities. rsc.org Similarly, palladium-catalyzed syntheses of pyrrolidine derivatives can achieve high enantio- and diastereoselectivity. nih.gov The use of chiral ligands in metal-catalyzed reactions is a common strategy to induce asymmetry. For instance, (2R,5R)-2,5-dimethylpyrrolidine serves as a chiral ligand in asymmetric catalysis, enabling the selective formation of specific enantiomers.

Reaction Conditions: Temperature, solvent, and the nature of protecting groups can also impact diastereoselectivity. In the intramolecular SN2' reaction of α-amino ester enolates, the solvent was found to affect the diastereoselectivity of the resulting pyrrolidine. acs.org For example, conducting the reaction in DMF resulted in excellent chirality preservation but with diminished diastereoselectivity compared to other solvents. acs.org

Table 1: Factors Influencing Diastereoselectivity in Pyrrolidinone Synthesis

Factor Example Outcome Citation
Substrate Structure Position of substituent on alkene precursor in copper-promoted aminooxygenation α-substitution leads to high 2,5-cis selectivity; γ-substitution leads to moderate 2,3-trans selectivity nih.gov
Catalyst System Base and Gold(I) catalysis in nitro-Mannich/hydroamination cascade High yields and good to excellent diastereoselectivity for substituted pyrrolidines rsc.org
Solvent DMF vs. other solvents in intramolecular SN2' reaction DMF provided >99% ee but lower diastereoselectivity acs.org

| Protecting Group | N-Cbz vs. N-Boc protecting group in intramolecular SN2' reaction | N-Cbz group led to significantly increased diastereoselectivity | acs.org |

Mechanisms of Chirality Transfer and Retention (e.g., Memory of Chirality phenomena)

A fascinating aspect of stereoselective synthesis is the phenomenon of "memory of chirality" (MOC), where the stereochemical information of a chiral center is retained even after it is temporarily destroyed during the reaction. researchgate.net This concept is particularly relevant to the synthesis of chiral pyrrolidines. acs.orgresearchgate.netacs.org

The mechanism often involves the formation of a transient, axially chiral intermediate, such as an enolate, which maintains the original chirality. researchgate.netresearchgate.net The rotation around the bond that would lead to racemization is slower than the subsequent bond-forming reaction, thus preserving the stereochemical information. cdnsciencepub.com

In the context of pyrrolidinone synthesis, MOC has been observed in several reaction types:

Intramolecular SN2' Reactions: The asymmetric synthesis of pyrrolidines with vicinal stereocenters has been achieved with excellent diastereoselectivity and enantioselectivity through a memory of chirality-assisted intramolecular SN2' reaction of α-amino ester enolates. acs.orgresearchgate.netacs.org

Radical Cyclizations: The reduction of (S)-N-(2-bromoallyl)-N-(tert-butyl)-2-methyl-3-phenylpropanamide with tributyltin hydride yields (3S,4S)-3-benzyl-1-(tert-butyl)-3,4-dimethylpyrrolidin-2-one with approximately 80% retention of chirality. cdnsciencepub.comresearchgate.netresearchgate.net This MOC is proposed to occur through a transfer of chirality from a stereocenter to an axis, and then back to a new stereocenter in the product. cdnsciencepub.comresearchgate.net The key is that the radical cyclization and subsequent steps are faster than the conformational changes that would erase the chiral information. cdnsciencepub.com

Double Memory of Chirality (2MOC): In some systems, the chirality of two stereocenters can be retained. The photodecarbonylation of bis(phenylpyrrolidinonyl)ketones occurs with a high degree of stereospecificity, suggesting that the radical-radical combination is faster than the rotation of the radical intermediates that would lead to racemization. nih.gov

The efficiency of chirality transfer is dependent on creating a system where the onward reaction of the transient chiral intermediate is significantly faster than its racemization. This can be influenced by steric hindrance, which can raise the rotational barrier of the axially chiral intermediate. researchgate.net

Absolute and Relative Stereochemistry Assignments

Determining the absolute and relative stereochemistry of the stereocenters in this compound and its derivatives is crucial for understanding their structure-activity relationships. Several analytical techniques are employed for this purpose.

X-ray Crystallography: This is the most definitive method for determining both the relative and absolute stereochemistry of a molecule, provided that a suitable single crystal can be obtained. For instance, the relative stereochemistry of the 4-(E)-p-coumaroyl ester of trans-4-hydroxyprolinebetaine was confirmed by a low-temperature X-ray crystal structure analysis. geomar.de The absolute stereochemistry of a key intermediate in a double memory of chirality reaction was also determined by single-crystal X-ray diffraction. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are powerful tools for determining the relative stereochemistry of a molecule in solution. These experiments detect through-space interactions between protons, allowing for the determination of their relative proximity and, consequently, the relative configuration of the stereocenters. The relative stereochemistry of various pyrrolidine derivatives has been determined using nOe experiments. nottingham.ac.uk For example, the cis-relationship of protons in a substituted pyrrolidine was established by the presence of cross-peaks in the ROESY spectrum. geomar.de

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is used to determine the enantiomeric excess (ee) of a chiral compound by separating its enantiomers. nih.gov This is often used in conjunction with other methods to confirm the stereochemical purity of a sample.

Table 2: Methods for Stereochemistry Assignment

Method Application Information Obtained Citation
X-ray Crystallography Analysis of single crystals Absolute and relative configuration nih.govgeomar.de
2D NMR (NOESY/ROESY) Analysis of compounds in solution Relative stereochemistry through spatial proximity of protons geomar.denottingham.ac.uk

| Chiral HPLC | Separation of enantiomers | Enantiomeric excess (ee) | nih.gov |

By combining these techniques, a comprehensive understanding of the three-dimensional structure of this compound and its derivatives can be achieved.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules like 3,4-Dimethylpyrrolidin-2-one. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

As this compound is a chiral molecule, it exists as a pair of enantiomers. Standard NMR spectroscopy cannot distinguish between enantiomers as they have identical physical properties in an achiral environment. nih.gov To resolve and quantify enantiomers, chiral solvating agents (CSAs) or chiral shift reagents are employed. unesp.br

These chiral auxiliaries interact with the enantiomers of the analyte to form transient diastereomeric complexes. rsc.org These complexes have different NMR spectra, leading to the separation of signals for the respective enantiomers. The difference in chemical shifts (Δδ) for corresponding protons or carbons in the diastereomeric complexes allows for the determination of enantiomeric excess (ee). While specific studies applying CSAs to this compound are not prevalent in the literature, the principle remains a standard method for the chiral analysis of lactams and other cyclic compounds. unesp.brrsc.org

One-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information on the number and type of protons and carbons. While experimental data for this compound itself is scarce, data from the closely related derivative, 1-(4-methoxyphenyl)-3,4-dimethylpyrrolidin-2-one , illustrates the expected chemical shifts for the core ring structure. rsc.org

Table 1: ¹H and ¹³C NMR Data for a this compound Derivative Data for 1-(4-methoxyphenyl)-3,4-dimethylpyrrolidin-2-one, highlighting the core ring signals. rsc.org

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Ring Protons/Carbons
H-3 ~2.5-2.7 (m) ~40-45
H-4 ~2.3-2.5 (m) ~35-40
H-5 3.74 (t), 3.42 (t) ~50-55
C-2 (C=O) - ~175-178
Methyl Groups
3-CH₃ ~1.1-1.3 (d) ~15-20

Note: 'm' denotes multiplet, 't' denotes triplet, 'd' denotes doublet. Exact shifts and multiplicities depend on the specific stereoisomer.

Two-dimensional (2D) NMR techniques are essential for unambiguous assignment and conformational analysis:

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, confirming the assignments made in 1D spectra. iucr.orgarkat-usa.org For example, it would definitively link the proton signal at ~1.1-1.3 ppm to the carbon signal at ~15-20 ppm, assigning them to one of the methyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing critical information about the molecule's stereochemistry and conformation. nih.gov For this compound, NOESY can distinguish between cis and trans isomers by showing correlations between the protons on the C3 and C4 methyl groups. A strong NOE between these methyl protons would indicate a cis relationship. nih.govjeol.com

Application of Chiral Solvating Agents and Shift Reagents in Enantiomeric Discrimination

X-ray Crystallography for Definitive Structural and Absolute Configuration Determination

X-ray crystallography is the most reliable method for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and, crucially for chiral molecules, the absolute configuration. uni.luresearchgate.net The technique requires a single, high-quality crystal of the compound.

While a specific crystal structure for this compound is not publicly available, analysis of related heterocyclic structures, such as substituted piperidin-4-ones, demonstrates the power of this method. iucr.orgresearchgate.net For these compounds, X-ray diffraction reveals the ring conformation (e.g., chair, boat) and the relative orientation of substituents. iucr.org If a crystal of a single enantiomer of this compound were analyzed, the use of anomalous dispersion would allow for the unambiguous assignment of its absolute configuration (e.g., (3R,4R) or (3S,4S)). uni-muenchen.de

Vibrational Spectroscopy (FT-IR, FT-Raman) in Pyrrolidin-2-one Structural Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. utdallas.edu These two techniques are often complementary.

For this compound, the key functional group is the five-membered lactam (a cyclic amide). The expected characteristic vibrational frequencies are summarized below.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
N-H Stretching 3200 - 3400 Strong, broad Weak
C-H (sp³) Stretching 2850 - 3000 Medium-Strong Strong
C=O (Lactam) Stretching (Amide I) 1670 - 1700 Very Strong Medium
N-H Bending (Amide II) 1510 - 1570 Medium-Strong Weak

The most prominent band in the IR spectrum is expected to be the C=O stretch (Amide I band) around 1680 cm⁻¹, characteristic of a five-membered lactam. utdallas.eduuci.edu The N-H stretch would appear as a broad band above 3200 cm⁻¹. utdallas.edu The C-H stretching vibrations from the methyl and methylene (B1212753) groups would be found just below 3000 cm⁻¹. Raman spectroscopy would be particularly useful for observing the symmetric C-H and C-C bond vibrations within the alkyl backbone. researchgate.net

UV-Visible Spectroscopy in Electronic Structure Studies

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. jeol.com The primary chromophore in this compound is the amide functional group (-C(=O)N-).

Saturated amides and lactams typically exhibit a weak absorption band in the UV region corresponding to the n → π* (n to pi-star) transition of the carbonyl group. nih.gov This transition involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the C=O double bond. For this compound, this absorption maximum (λ_max) is expected to occur in the range of 210-230 nm. Since there are no conjugated systems in the molecule, no significant absorption is expected in the visible region of the spectrum, meaning the compound is colorless. researchgate.net

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. nih.goviucr.org DFT calculations are used to optimize molecular geometry and to determine fundamental electronic structure parameters that govern molecular reactivity.

Research Findings: A typical DFT study on 3,4-dimethylpyrrolidin-2-one would involve geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-311G++(d,p)). nih.govniscpr.res.in From the optimized structure, the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are calculated. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. iucr.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. uni-muenchen.de

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify reactivity. These include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).

While specific values for this compound are not published, the following table provides illustrative values typical for related heterocyclic amide systems, demonstrating the type of data generated from DFT calculations.

ParameterFormulaIllustrative ValueInterpretation
EHOMO--6.5 eVEnergy of the highest occupied molecular orbital
ELUMO--0.8 eVEnergy of the lowest unoccupied molecular orbital
Energy Gap (ΔE)ELUMO - EHOMO5.7 eVIndicates high kinetic stability
Ionization Potential (I)-EHOMO6.5 eVEnergy needed to remove an electron
Electron Affinity (A)-ELUMO0.8 eVEnergy released upon gaining an electron
Electronegativity (χ)(I+A)/23.65 eVMeasure of electron-attracting power
Chemical Hardness (η)(I-A)/22.85 eVResistance to change in electron distribution
Electrophilicity Index (ω)χ²/2η2.34 eVPropensity to accept electrons

Note: The values in this table are representative examples based on similar molecules and are intended for illustrative purposes only.

Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis

Molecular Electrostatic Potential (MEP) The MEP is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. niscpr.res.in

For this compound, the MEP surface would show the most negative potential localized around the carbonyl oxygen atom due to its high electronegativity and the presence of lone pairs. This indicates that protonation and coordination with electrophiles would preferentially occur at this site. The region around the N-H proton would exhibit a positive potential, making it a potential hydrogen bond donor site.

Natural Bond Orbital (NBO) Analysis NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. tandfonline.com This method provides detailed insights into charge distribution, hybridization, and stabilizing intramolecular interactions arising from charge delocalization.

Key information from an NBO analysis includes:

Charge Delocalization: It quantifies the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. These interactions, often described using second-order perturbation theory, stabilize the molecule. The stabilization energy, E(2), is proportional to the extent of the interaction. researchgate.net

Hyperconjugation: For this compound, significant interactions would be expected between the lone pair on the nitrogen atom (nN) and the antibonding orbital of the adjacent carbonyl group (πC=O). This n → π interaction is characteristic of amides and contributes to the planar character of the amide bond. Other hyperconjugative interactions, such as those between C-H or C-C sigma bonds (σ) and adjacent antibonding orbitals (σ*), would also be quantified.

The following table illustrates the type of donor-acceptor interactions and their stabilization energies that would be expected from an NBO analysis of a pyrrolidinone structure.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) Nπ* (C=O)~40-60Amide resonance stabilization
σ (C-C)σ* (C-N)~2-5Ring framework stabilization
σ (C-H)σ* (C-C)~1-4Vicinal hyperconjugation
LP (1) Oσ* (C-N)~1-3Anomeric-type effect

Note: The values in this table are representative examples and are intended for illustrative purposes only. LP denotes a lone pair.

Conformational Energy Landscape Analysis and Intramolecular Interactions

The five-membered pyrrolidinone ring is not planar and can adopt several puckered conformations to relieve ring strain. The most common conformations are the envelope (where one atom is out of the plane of the other four) and the twist (where two atoms are displaced on opposite sides of a plane). The presence and orientation of the two methyl groups at the C3 and C4 positions significantly influence the conformational energy landscape.

This compound exists as two diastereomers: cis and trans. Each diastereomer will have its own set of stable conformers with different relative energies. A computational conformational analysis would map this landscape by:

Performing a systematic or stochastic search of the conformational space.

Optimizing the geometry of each identified conformer using DFT or other high-level methods.

Calculating the relative energies of these conformers to identify the global minimum and other low-energy structures.

For the cis isomer, both methyl groups would be on the same face of the ring, likely preferring pseudo-equatorial positions to minimize steric strain. For the trans isomer, the methyl groups are on opposite faces, which may lead to a different set of low-energy ring puckering modes. Studies on similarly substituted ring systems show that crystal packing can sometimes trap a molecule in a conformation that is several kJ/mol higher in energy than the gas-phase global minimum. conicet.gov.ar Intramolecular interactions, such as steric hindrance between the methyl groups and adjacent protons, and weak hydrogen bonds (C-H···O), play a crucial role in determining the relative stability of each conformer.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an invaluable tool for elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states (TS). The energy of the transition state determines the activation energy of the reaction, which governs its rate.

For this compound, computational modeling could be applied to investigate various reactions, including:

Lactam Hydrolysis: Modeling the acid- or base-catalyzed hydrolysis would involve locating the transition states for the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon. This would clarify the step-by-step mechanism and the rate-determining step.

N-Alkylation/N-Acylation: The reaction at the nitrogen atom after deprotonation can be modeled. Calculations could predict the activation barriers for reactions with different electrophiles, helping to understand reactivity and selectivity.

Enolate Formation and Alkylation: Modeling the deprotonation at the C5 position to form an enolate and its subsequent reaction could provide insights into the stereochemical outcome of alkylation reactions at this position.

In a typical study, the geometries of the transition states are optimized, and frequency calculations are performed to confirm that they represent true saddle points on the potential energy surface (characterized by a single imaginary frequency). Comparing the calculated activation energies for different possible pathways allows for the prediction of the most likely reaction mechanism. For instance, computational studies on similar systems have been used to predict the enantiomeric excess of reactions by comparing the energies of the diastereomeric transition states leading to different stereoisomers.

Role of 3,4 Dimethylpyrrolidin 2 One in Complex Molecule Synthesis

Strategic Building Block for Advanced Organic Scaffolds and Heterocycles

3,4-Dimethylpyrrolidin-2-one serves as a crucial starting material for the synthesis of a variety of advanced organic scaffolds and heterocycles. The inherent structural features of this compound, including the lactam functionality and the stereodefined methyl groups, provide a robust framework that can be elaborated upon to create intricate molecular designs. The pyrrolidinone core is a key component in numerous bioactive molecules, and the ability to introduce specific substitutions at the 3 and 4 positions is of significant interest in medicinal chemistry. chemrxiv.org

The development of diversity-oriented synthesis strategies has highlighted the importance of versatile building blocks like this compound. chemrxiv.org These approaches aim to rapidly generate libraries of structurally diverse compounds for high-throughput screening. The pyrrolidinone ring system, with its capacity for functionalization, is well-suited for such endeavors. For instance, the synthesis of spirocyclic pyrrolidines, which are of increasing interest due to their three-dimensional structures that can enhance binding to biological targets, can be initiated from appropriately substituted pyrrolidinone precursors. acs.orgchemrxiv.org

Recent research has focused on developing efficient and scalable methods for the synthesis of pyrrolidinone derivatives, further expanding their utility as building blocks. researchgate.net These advancements include novel cyclization reactions and the use of innovative catalytic systems. organic-chemistry.orgpreprints.org The availability of a diverse range of pyrrolidinone-based starting materials, including those with specific stereochemistry like this compound, is essential for the continued exploration of new chemical space in drug discovery. chemrxiv.orgmdpi.com

Precursor in the Synthesis of Multisubsituted Pyrrolidine (B122466) Derivatives

The this compound moiety is a valuable precursor for the synthesis of a wide range of multisubstituted pyrrolidine derivatives. The lactam ring can undergo various chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex heterocyclic systems. researchgate.net

One common strategy involves the reduction of the lactam carbonyl group to an amine, providing access to substituted pyrrolidines. This transformation opens up possibilities for further functionalization through N-alkylation or N-acylation reactions. Additionally, the carbon framework of the pyrrolidinone ring can be modified through reactions at the α- and β-positions to the carbonyl group.

For example, the development of methods for the stereoselective synthesis of pyrrolidines is an active area of research. researchgate.net The defined stereochemistry of this compound can be used to control the stereochemical outcome of subsequent reactions, leading to the formation of enantiomerically pure or enriched products. This is particularly important in the synthesis of chiral drugs, where a specific stereoisomer is often responsible for the desired pharmacological activity.

The following table summarizes some of the key transformations of pyrrolidinone derivatives, which are applicable to this compound, to generate multisubstituted pyrrolidines:

Transformation Reagents/Conditions Product Type Reference
Lactam ReductionLithium aluminum hydride (LiAlH4)Substituted Pyrrolidines
N-AlkylationAlkyl halides, baseN-Alkyl Pyrrolidines acs.org
α-FunctionalizationEnolate formation, electrophilic trappingα-Substituted Pyrrolidinones chemrxiv.org
Ring-OpeningHydrolysis (acidic or basic)γ-Amino Acids researchgate.net
Cycloaddition ReactionsDienes, dienophilesFused or Bridged Pyrrolidine Systems organic-chemistry.orgcymitquimica.com

These transformations highlight the versatility of the pyrrolidinone scaffold as a template for generating a diverse array of multisubstituted pyrrolidine derivatives with potential applications in various fields of chemistry and biology.

Methodologies for Incorporating the this compound Moiety into Larger Molecular Systems

Several synthetic methodologies have been developed to incorporate the this compound moiety into larger and more complex molecular systems. These methods often rely on the reactivity of the functional groups present in the pyrrolidinone ring, namely the lactam nitrogen and the carbonyl group.

One of the most direct methods for incorporation is through amide bond formation . The lactam nitrogen, after deprotection if necessary, can act as a nucleophile and react with various electrophilic partners, such as acyl chlorides or activated carboxylic acids, to form an amide linkage. This strategy is widely used in the synthesis of peptides and other amide-containing molecules. acs.org

Another important approach involves the use of coupling reactions . For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed to form carbon-carbon or carbon-nitrogen bonds, respectively. rsc.org This allows for the attachment of the pyrrolidinone moiety to aromatic or heteroaromatic systems, which are common structural motifs in pharmaceuticals. nih.gov

Ring-closing metathesis (RCM) has also emerged as a powerful tool for the synthesis of complex heterocyclic systems containing the pyrrolidinone ring. organic-chemistry.org This reaction involves the formation of a new double bond between two existing alkene functionalities within a molecule, leading to the formation of a cyclic structure. By strategically placing alkene-containing side chains on the pyrrolidinone scaffold, a variety of fused and bridged bicyclic systems can be constructed.

Furthermore, multicomponent reactions offer an efficient way to assemble complex molecules in a single step. researchgate.net These reactions involve the simultaneous combination of three or more starting materials to form a single product, often with high atom economy. It is conceivable that this compound or its derivatives could be utilized as one of the components in such reactions to generate highly functionalized molecules.

The choice of methodology for incorporating the this compound moiety depends on the specific target molecule and the desired bond connectivity. The development of new and more efficient synthetic methods continues to expand the toolkit available to organic chemists for the construction of complex molecules based on this valuable building block.

Q & A

Basic: What are the recommended synthetic routes for preparing high-purity 3,4-Dimethylpyrrolidin-2-one?

Methodological Answer:
The synthesis typically involves multi-step organic reactions under controlled conditions. Key steps include:

  • Cyclization : Use of precursors like substituted pyrrolidine derivatives under inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Functionalization : Methylation at the 3- and 4-positions using methylating agents (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃).
  • Purification : Flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product. Reaction progress is monitored via thin-layer chromatography (TLC) .

Example Reaction Parameters:

StepReagents/ConditionsMonitoring MethodYield (%)
CyclizationDMF, 80°C, N₂ atmosphereTLC (Rf = 0.3)65–75
MethylationCH₃I, K₂CO₃, DCM, RTTLC (Rf = 0.5)50–60

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:
A combination of spectroscopic methods is critical for structural validation:

  • ¹H/¹³C NMR : Assign peaks to confirm methyl group positions (δ 1.2–1.4 ppm for CH₃, δ 35–45 ppm for quaternary carbons) .
  • IR Spectroscopy : Identify carbonyl (C=O) stretching at ~1680–1720 cm⁻¹ and N-H (if present) at ~3300 cm⁻¹.
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 113.16 (C₆H₁₁NO) for confirmation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.